Bicyclo[3.2.1]octane-8,8-dicarboxylic acid
Description
Bicyclo[3.2.1]octane-8,8-dicarboxylic acid is a polycyclic organic compound with a unique bicyclic structure. This compound is characterized by its rigid framework, which makes it an interesting subject for various chemical studies and applications. The bicyclo[3.2.1]octane core is a common motif in many natural products and synthetic compounds, contributing to its significance in organic chemistry.
Properties
CAS No. |
62821-17-4 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
bicyclo[3.2.1]octane-8,8-dicarboxylic acid |
InChI |
InChI=1S/C10H14O4/c11-8(12)10(9(13)14)6-2-1-3-7(10)5-4-6/h6-7H,1-5H2,(H,11,12)(H,13,14) |
InChI Key |
WLYHBXXHTQLIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)C2(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-8,8-dicarboxylic acid typically involves the use of intramolecular Diels-Alder reactions. One common method starts with the commercially available monoterpene carvone, which undergoes an intramolecular Diels-Alder reaction followed by cyclopropane ring opening to form the bicyclic structure . Another approach involves the selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and the development of more efficient synthetic routes could potentially make large-scale production feasible in the future.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-8,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The rigid bicyclic structure allows for selective substitution reactions, often using halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[3.2.1]octane-8,8-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s rigid structure makes it useful in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with unique mechanisms of action.
Industry: Its unique properties make it a candidate for materials science applications, such as the development of new polymers or catalysts
Mechanism of Action
The mechanism by which bicyclo[3.2.1]octane-8,8-dicarboxylic acid exerts its effects is largely dependent on its derivatives and the specific context of its use. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its rigid bicyclic structure. This interaction can influence biochemical pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-Azabicyclo
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: This compound has a larger bicyclic framework and different chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
